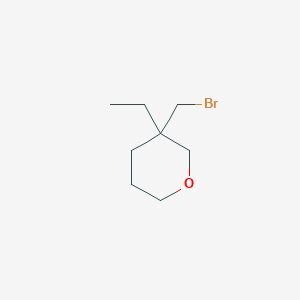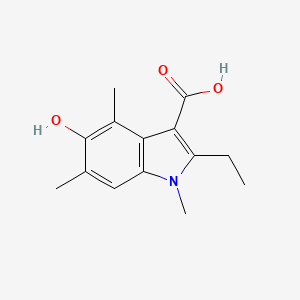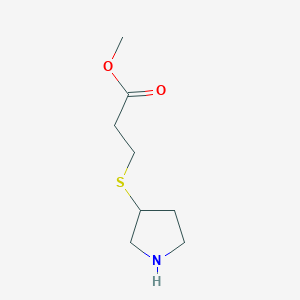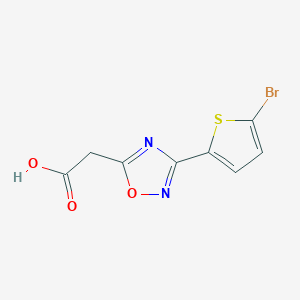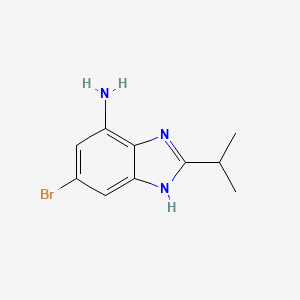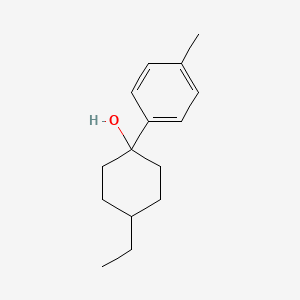
4-Ethyl-1-(4-methylphenyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-1-(4-methylphenyl)cyclohexan-1-ol is an organic compound with the molecular formula C15H22O It is a cyclohexanol derivative, characterized by the presence of an ethyl group and a methylphenyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-(4-methylphenyl)cyclohexan-1-ol typically involves the alkylation of cyclohexanone followed by reduction. One common method is the Friedel-Crafts alkylation of cyclohexanone with 4-methylphenyl ethyl ketone in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1-(4-methylphenyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further reduce the hydroxyl group to a hydrogen atom, forming hydrocarbons.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Hydrocarbons
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
4-Ethyl-1-(4-methylphenyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-1-(4-methylphenyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. In medicinal applications, it may interact with receptors or enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.
1-Methyl-4-(1-methylethenyl)cyclohexanol: A structurally similar compound with different substituents.
4-Methyl-1-cyclohexanol: Another cyclohexanol derivative with a methyl group.
Uniqueness
4-Ethyl-1-(4-methylphenyl)cyclohexan-1-ol is unique due to the presence of both an ethyl group and a methylphenyl group, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C15H22O |
|---|---|
Molecular Weight |
218.33 g/mol |
IUPAC Name |
4-ethyl-1-(4-methylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C15H22O/c1-3-13-8-10-15(16,11-9-13)14-6-4-12(2)5-7-14/h4-7,13,16H,3,8-11H2,1-2H3 |
InChI Key |
POIFFQHEFSTDOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)(C2=CC=C(C=C2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



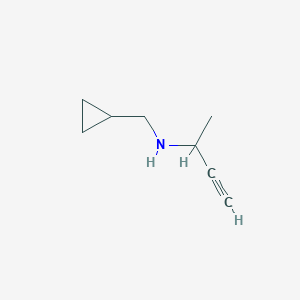
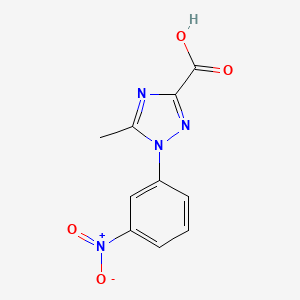
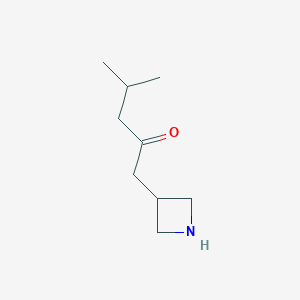
![2,2,2-Trifluoro-1-[2-(iodomethyl)-5,5-dimethylpiperidin-1-yl]ethan-1-one](/img/structure/B13230670.png)
![1-[5-(Aminomethyl)thiophen-2-yl]-2,2-dimethylpropan-1-one](/img/structure/B13230677.png)
![[2-(2-Methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol](/img/structure/B13230683.png)

